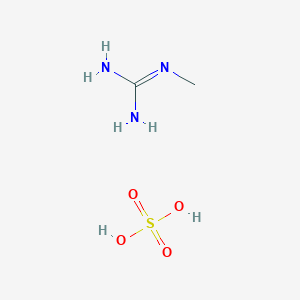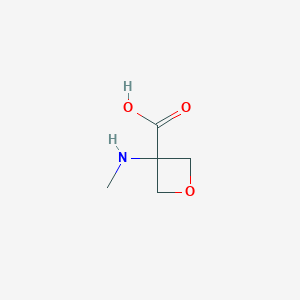
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate (ETOXA) is a synthetic small molecule that has been studied for its potential use in various scientific applications. It is a derivative of the amino acid leucine and has been used in a variety of experiments in the laboratory.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a model compound for studying the structure and function of proteins, and as a tool for studying the effects of small molecules on biological systems. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of DNA.
Wirkmechanismus
The mechanism of action of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is not fully understood. However, it is believed that it binds to proteins and enzymes in the body and modifies their structure and function. It is also thought that it may interact with certain receptors in the body and alter their activity.
Biochemical and Physiological Effects
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes involved in metabolic pathways and to alter the expression of certain genes. It has also been shown to modulate the activity of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments.
The main limitation of using Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in laboratory experiments is that its effects on biochemical and physiological processes are not yet fully understood. Additionally, it is not known how it interacts with other molecules in the body. Therefore, further research is needed to fully understand its effects and interactions.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in scientific research. These include further studies of its effects on biochemical and physiological processes, as well as studies of its interactions with other molecules in the body. Additionally, further research could be conducted to explore its potential use as a therapeutic agent and its potential applications in drug development. Finally, further research could be conducted to explore its potential applications in industrial processes, such as in the production of chemicals and other materials.
Synthesemethoden
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is synthesized by a process known as amide coupling. This involves the reaction of a carboxylic acid with an amine. In this case, the carboxylic acid is ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate, and the amine is triethylamine. This reaction is catalyzed by a strong acid such as hydrochloric acid. The reaction produces a compound known as an amide, which is a derivative of the carboxylic acid and the amine.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-2-[3-(trifluoromethyl)anilino]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-2-21-13(20)11-10(19)7-22-12(11)18-9-5-3-4-8(6-9)14(15,16)17/h3-6,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCEVQSKKAFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)



![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)







